Cas no 855662-12-3 (Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose)

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose is a protected glycosyl donor widely used in carbohydrate chemistry for the stereoselective synthesis of fucose-containing oligosaccharides and glycoconjugates. The benzoyl groups at the 2, 3, and 4 positions provide stability and regioselectivity during glycosylation reactions, while the bromine at the anomeric center acts as a leaving group, facilitating efficient glycosidic bond formation. This compound is particularly valuable for its high reactivity and selectivity in constructing α-linked fucosides, making it a preferred reagent in glycobiology research. Its crystalline nature ensures ease of handling and purification, enhancing reproducibility in synthetic applications.
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose structure
855662-12-3 structure
Product Name:Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
CAS No:855662-12-3
MF:C27H23BrO7
MW:539.371327638626
CID:717430
Update Time:2025-05-27

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose Chemical and Physical Properties

Names and Identifiers

    • Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
    • 2,3,4-Tri-O-benzoyl-L-fucopyranosylbromide
    • L-Galactopyranosylbromide, 6-deoxy-, tribenzoate (9CI)
    • Inchi: 1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1
    • InChI Key: ZNQXFYBHGDPZCZ-QTDWSHGNSA-N
    • SMILES: BrC1[C@H]([C@@H]([C@@H]([C@H](C)O1)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 538.06300
  • Monoisotopic Mass: 538.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.1A^2

Experimental Properties

  • Density: 1.464
  • Boiling Point: 621.888°C at 760 mmHg
  • Flash Point: 329.906°C
  • Refractive Index: 1.628
  • Stability/Shelf Life: Store in Freezer
  • PSA: 88.13000
  • LogP: 4.80290

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B688350-1g
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose
855662-12-3
1g
$ 1062.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-221382-1g
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose,
855662-12-3
1g
¥12034.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-221382-1 g
Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose,
855662-12-3
1g
¥12,034.00 2023-07-10

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose Production Method

Additional information on Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

Recent Advances in the Application of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose (CAS: 855662-12-3) in Glycoscience and Drug Development

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose (CAS: 855662-12-3) has emerged as a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates, with significant implications for drug discovery and development. This benzoylated fucose derivative serves as a versatile building block for the construction of fucosylated oligosaccharides, which play pivotal roles in biological processes such as cell-cell recognition, immune response modulation, and pathogen-host interactions. Recent studies have highlighted its utility in the precise introduction of fucose residues into target molecules, enabling the exploration of structure-activity relationships in carbohydrate-based therapeutics.

A 2023 study published in Carbohydrate Research demonstrated the efficient use of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose in the stereoselective synthesis of α-linked fucosides. The researchers developed a novel glycosylation protocol that achieved >90% yields while maintaining excellent anomeric selectivity. This advancement addresses longstanding challenges in fucose chemistry, particularly the difficulty in controlling α-selectivity due to the lack of participating groups at the C-2 position. The methodology was successfully applied to the synthesis of tumor-associated carbohydrate antigens, suggesting potential applications in anticancer vaccine development.

In the field of antiviral research, a team at Scripps Research Institute recently reported (2024, Journal of Medicinal Chemistry) the incorporation of 855662-12-3 into the synthesis of glycomimetic inhibitors targeting viral lectins. The bromo functionality at the anomeric position allowed for subsequent click chemistry modifications, enabling the rapid generation of a diverse library of fucose-based inhibitors. Lead compounds showed nanomolar affinity for SARS-CoV-2 spike protein and demonstrated potent antiviral activity in cell-based assays, highlighting the compound's value in pandemic preparedness research.

From a structural perspective, X-ray crystallographic studies of glycosyltransferases complexed with Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose derivatives have provided unprecedented insights into enzyme-substrate interactions. These structural data (Nature Structural & Molecular Biology, 2023) reveal how the benzoyl protecting groups influence the conformation of the fucose ring during enzymatic transfer, information that is guiding the rational design of glycosylation inhibitors for inflammatory diseases.

The pharmaceutical industry has taken note of these developments, with several companies incorporating 855662-12-3 into their carbohydrate drug discovery platforms. Current Good Manufacturing Practice (cGMP) production of this intermediate has been scaled up to meet growing demand, particularly for applications in antibody-drug conjugates where fucose content significantly impacts therapeutic efficacy. Analytical methods including HPLC-MS and NMR have been optimized for quality control, ensuring batch-to-batch consistency for preclinical and clinical applications.

Looking forward, the unique properties of Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose position it as a key player in the emerging field of glycoimmunology. Ongoing research is exploring its use in synthesizing novel checkpoint inhibitor glycoconjugates and modulating Fcγ receptor interactions. As glycoscience continues to gain prominence in drug development, this versatile building block will likely see expanded applications across multiple therapeutic areas.

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